molecular formula C21H16N2OS2 B2569686 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide CAS No. 896026-04-3

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide

Cat. No.: B2569686
CAS No.: 896026-04-3
M. Wt: 376.49
InChI Key: GNBXRZHYKRKXRR-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide is a synthetically designed small molecule featuring a benzothiazole core linked to a benzamide moiety via a phenyl ring. This specific architecture places it within a class of heterocyclic compounds recognized for diverse and potent biological activities, making it a valuable scaffold in medicinal chemistry and pharmacological research . Its primary research applications are in oncology and infectious disease studies. The compound exhibits significant cytotoxic effects against a range of cancer cell lines, including breast adenocarcinoma (MCF-7), and is investigated for its ability to induce apoptosis and inhibit tumor cell proliferation . Furthermore, the benzothiazole nucleus is known to confer antimicrobial properties, showing efficacy against various bacterial strains, which positions this compound as a candidate for developing new anti-infective agents . The mechanism of action is multifaceted. In cancer biology, its effects are often attributed to the inhibition of key enzymes like carbonic anhydrase, which is a promising target for hypoxic tumors . The methylsulfanyl (-SMe) group is a critical functional feature that can be metabolically oxidized to sulfoxide or sulfone derivatives, thereby modulating the compound's electronic properties, lipophilicity, and subsequent interaction with biological targets . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can leverage its chemical properties for probe discovery, target validation, and as a starting point for the synthesis of novel analogs. The compound can participate in various chemical reactions, including oxidation of the thioether, nucleophilic substitution, and cross-coupling, allowing for further structural diversification and exploration of structure-activity relationships (SAR) .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS2/c1-25-18-8-4-2-6-16(18)20(24)22-15-12-10-14(11-13-15)21-23-17-7-3-5-9-19(17)26-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBXRZHYKRKXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide typically involves the reaction of 1,3-benzothiazole-2-amine with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like chloroform . The reaction conditions often include refluxing the mixture to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide exhibits significant anticancer properties. A study conducted by Walid Fayad et al. identified this compound as a novel anticancer agent through screening on multicellular spheroids, demonstrating its ability to inhibit cancer cell proliferation effectively .

Case Study: Anticancer Mechanism

  • Study : Identification of anticancer compounds through drug library screening.
  • Findings : The compound showed potent activity against various cancer cell lines, suggesting it may block critical growth factors and enzymes involved in tumor progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Benzothiazole derivatives are known for their broad-spectrum antimicrobial activities. Preliminary studies indicate that this compound may inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Material Science Applications

The unique chemical structure of this compound allows it to be explored in material science, particularly in the development of organic semiconductors and sensors. The compound's properties can be tailored for use in electronic devices due to its electron-donating characteristics.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. Recent advancements have focused on optimizing synthetic routes to improve yield and reduce environmental impact, employing green chemistry principles .

Synthesis Method Yield (%) Conditions
Condensation with aldehydes85%Room temperature
Cyclization reactions90%Under solvent-free conditions

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities. For example, they may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide, the following structurally related compounds are analyzed:

Structural Analogues

Compound Name Molecular Formula Key Substituents/Features Biological Relevance (if available)
This compound (Target Compound) C₂₁H₁₅N₂OS₂ - 1,3-Benzothiazole ring
- Methylsulfanyl (-SMe) at benzamide 2-position
Not explicitly reported in evidence
4-[Butyl(ethyl)sulfamoyl]-N-(2-furylmethyl)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide C₂₆H₂₉N₃O₄S₃ - Additional sulfamoyl group
- Furylmethyl and benzothiazole substituents
Higher molecular weight may reduce bioavailability
N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide C₃₄H₃₀N₆O₆S₂ - Triazole core
- Trimethoxybenzamide group
Potential kinase inhibition (common in triazoles)
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide C₁₅H₁₃N₃O₃S₂ - Thiazole instead of benzothiazole
- Methyl-phenyl sulfamoyl group
Simplified structure for SAR studies
2-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide C₁₆H₁₃N₃OS₂ - Pyridyl-thiazole group
- Methylsulfanyl substituent
Enhanced solubility due to pyridine

Key Structural and Functional Differences

Heterocyclic Core Variations: The target compound’s 1,3-benzothiazole group (vs. Compounds with triazole cores (e.g., ) introduce additional hydrogen-bonding sites, which may enhance selectivity for enzymes like kinases.

Substituent Effects: The methylsulfanyl (-SMe) group in the target compound and increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Spectral and Synthetic Insights :

  • IR spectra of benzothiazole derivatives (e.g., target compound) lack νC=O bands (~1663–1682 cm⁻¹) due to tautomerization, as seen in triazole-thione analogues .
  • Synthesis of the target compound likely involves nucleophilic substitution or Suzuki coupling, similar to methods for .

Computational and Docking Comparisons

While direct docking data for the target compound is absent, Glide docking studies (as in ) suggest that benzothiazole derivatives with methylsulfanyl groups exhibit favorable binding to hydrophobic pockets in enzymes. For example:

  • Flexibility vs. Rigidity : The rigid benzothiazole core may limit conformational entropy loss upon binding compared to more flexible triazole derivatives .
  • Scoring Metrics : GlideScore evaluations () indicate that bulkier substituents (e.g., in ) may reduce enrichment factors due to steric clashes.

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide is a compound that falls within the class of benzothiazole derivatives, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C21_{21}H16_{16}N2_{2}OS2_{2}
  • Molecular Weight: 376.48 g/mol

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. A study on related benzothiazole compounds indicated potent activity against various bacterial and fungal strains. Specifically, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against bacterial pathogens and higher efficacy against fungi .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial MIC (μmol/mL)Fungal MIC (μmol/mL)
This compoundTBDTBD
N-[2-phenyl-4-oxo-1,3-thiazolidin]10.7 - 21.4High
Benzothiazole-2-thiolLowModerate

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways. For instance, studies have shown that certain benzothiazole compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines by targeting the mitochondrial pathway .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism: Inhibition of bacterial cell wall synthesis.
  • Anticancer Mechanism: Induction of apoptosis via mitochondrial pathways and modulation of apoptotic proteins.

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in treating infections and cancers:

  • Study on Antimicrobial Efficacy: A series of benzothiazole compounds were synthesized and tested against common pathogens. The study found that modifications in the benzothiazole ring significantly enhanced antimicrobial activity .
  • Anticancer Screening: In vitro studies demonstrated that certain derivatives led to a marked decrease in viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential therapeutic applications .

Q & A

Q. How should researchers address discrepancies between computational binding predictions and experimental bioassay results?

  • Methodology : Reconcile differences by: (i) Validating docking protocols with co-crystallized ligands (RMSD < 2 Å). (ii) Testing solvation effects (e.g., explicit water MD simulations). (iii) Screening for off-target interactions via proteome-wide affinity profiling (SPR or thermal shift assays) .

Q. What statistical approaches are recommended for interpreting dose-response data with high variability?

  • Methodology : Apply nonlinear regression (Hill equation) with outlier detection (Grubbs’ test). Use replicates (n ≥ 3) and report 95% confidence intervals. For low reproducibility, optimize assay conditions (e.g., cell passage number, serum-free media) .

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